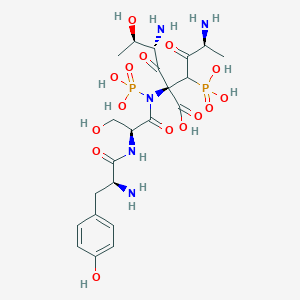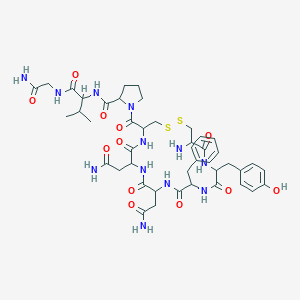
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine (ATPASA) is a synthetic peptide that has been extensively studied for its potential use in scientific research. It is a complex peptide that is made up of five amino acids, each of which plays a specific role in its mechanism of action.
Mecanismo De Acción
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine works by mimicking the phosphorylation of proteins. Specifically, it mimics the phosphorylation of three amino acids (threonine, tyrosine, and serine) that are commonly targeted by protein kinases. By mimicking this phosphorylation, this compound can be used to study the activity of protein kinases and their role in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it can induce the phosphorylation of certain proteins, which can lead to changes in cellular signaling pathways. Additionally, this compound has been shown to have some antimicrobial activity, although the mechanism for this is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine is its ability to mimic the phosphorylation of proteins. This makes it a valuable tool for studying protein kinase activity and cellular signaling pathways. Additionally, this compound is relatively easy to synthesize and purify, making it accessible for use in research labs.
However, there are also some limitations to using this compound in lab experiments. For example, it may not accurately mimic the phosphorylation of proteins in vivo, since it is a synthetic peptide. Additionally, the effects of this compound on cellular signaling pathways are not fully understood, which may limit its usefulness in certain research applications.
Direcciones Futuras
There are several future directions for research on Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine. One area of interest is the development of new synthesis methods that could improve the purity and yield of the peptide. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in vivo. Finally, there is potential for the development of new applications for this compound, such as in the study of cancer signaling pathways.
Métodos De Síntesis
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine is a synthetic peptide that is typically synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of each amino acid onto a solid support, followed by deprotection and cleavage to release the peptide from the support. The final product is then purified using high-performance liquid chromatography (HPLC) to obtain a pure sample.
Aplicaciones Científicas De Investigación
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine has been used in a variety of scientific research applications due to its ability to mimic the phosphorylation of proteins. One of the most common uses of this compound is in the study of protein kinase activity. By adding this compound to a reaction mixture, researchers can monitor the activity of protein kinases and study their role in cellular signaling pathways.
Propiedades
Número CAS |
145079-47-6 |
|---|---|
Fórmula molecular |
C22H35N5O15P2 |
Peso molecular |
671.5 g/mol |
Nombre IUPAC |
(2R,5S)-5-amino-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]-phosphonoamino]-4-oxo-3-phosphonohexanoic acid |
InChI |
InChI=1S/C22H35N5O15P2/c1-9(23)16(31)18(43(37,38)39)22(21(35)36,17(32)15(25)10(2)29)27(44(40,41)42)20(34)14(8-28)26-19(33)13(24)7-11-3-5-12(30)6-4-11/h3-6,9-10,13-15,18,28-30H,7-8,23-25H2,1-2H3,(H,26,33)(H,35,36)(H2,37,38,39)(H2,40,41,42)/t9-,10+,13-,14-,15-,18?,22-/m0/s1 |
Clave InChI |
GCSAMAGHTYPNJU-CVQONXBLSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)[C@](C(C(=O)[C@H](C)N)P(=O)(O)O)(C(=O)O)N(C(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)P(=O)(O)O)N)O |
SMILES |
CC(C(C(=O)C(C(C(=O)C(C)N)P(=O)(O)O)(C(=O)O)N(C(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N)P(=O)(O)O)N)O |
SMILES canónico |
CC(C(C(=O)C(C(C(=O)C(C)N)P(=O)(O)O)(C(=O)O)N(C(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N)P(=O)(O)O)N)O |
Sinónimos |
Ala-Thr(P)-Tyr(P)-Ser-Ala alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine ATPTPSA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

